molecular formula C3H6N2 B050555 3-Aminopropanenitrile CAS No. 151-18-8

3-Aminopropanenitrile

Cat. No.: B050555
CAS No.: 151-18-8
M. Wt: 70.09 g/mol
InChI Key: AGSPXMVUFBBBMO-UHFFFAOYSA-N
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Description

Beta-aminopropionitrile is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of significant interest in the biomedical community. This compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities .

Biochemical Analysis

Biochemical Properties

3-Aminopropionitrile plays a significant role in the metabolism of animals, plants, and microorganisms . It is involved in the synthesis of β-alanine, a process that encompasses multiple catalytic steps leading to β-alanine in a complex sequence . In mammals, the metabolism of 3-aminopropionitrile leads to the release of cyanide ions .

Cellular Effects

The effects of 3-Aminopropionitrile on cells are predominantly observed in its influence on osteoblast gene expression of type I collagen, LOX, and genes associated with crosslink formation . It has been found to cause significant upregulation of BMP - 1, POST, and COL1A1 and change in cell proliferation .

Molecular Mechanism

The molecular mechanism of 3-Aminopropionitrile involves the inhibition of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix . This interruption of LOX activity by 3-Aminopropionitrile is a key aspect of its biochemical action.

Temporal Effects in Laboratory Settings

The effects of 3-Aminopropionitrile over time in laboratory settings have been observed in studies involving young mice . The compound induces distinct pathologies in the ascending and descending thoracic aortic regions of these mice .

Dosage Effects in Animal Models

The effects of 3-Aminopropionitrile vary with different dosages in animal models. For instance, in a study involving osteoblasts, the cells were exposed to a range of 3-Aminopropionitrile dosages for gene expression analysis and cell proliferation .

Metabolic Pathways

3-Aminopropionitrile is involved in the propionic acid pathway, which encompasses multiple catalytic steps, eventually leading to β-alanine . This pathway involves the production of propionyl coenzyme A by Pcl (propionate CoA ligase), which is then oxidized by acyl-CoA dehydrogenase to produce 3-hydroxypropionyl coenzyme A .

Transport and Distribution

It is known that in mammals, the metabolic activity of 3-Aminopropionitrile is localized in the microsomal fraction of the liver .

Preparation Methods

Beta-aminopropionitrile is typically prepared by the reaction of ammonia with acrylonitrile. The reaction involves the use of aqueous ammonia preheated to a temperature range between 60°C and 130°C. Acrylonitrile is introduced into the hot aqueous ammonia under the vapor pressure of the reactants at the employed temperature. The ammonia is always present in molal excess over the theoretically required amount to produce the desired primary amine .

Chemical Reactions Analysis

Beta-aminopropionitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can undergo substitution reactions where the nitrile or amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Beta-aminopropionitrile has several scientific research applications:

Comparison with Similar Compounds

Beta-aminopropionitrile is unique due to its dual functional groups (amine and nitrile) and its specific inhibitory action on lysyl oxidase. Similar compounds include:

These compounds differ in their chemical structure and biological activities, highlighting the unique properties and applications of beta-aminopropionitrile.

Properties

IUPAC Name

3-aminopropanenitrile
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InChI

InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2
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InChI Key

AGSPXMVUFBBBMO-UHFFFAOYSA-N
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Canonical SMILES

C(CN)C#N
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Molecular Formula

C3H6N2
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DSSTOX Substance ID

DTXSID6048418
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Molecular Weight

70.09 g/mol
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Physical Description

Liquid with an amine odor; [Merck Index]; [MSDSonline], Solid
Record name 3-Aminopropionitrile
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Boiling Point

185 °C @ 760 mm Hg
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Density

0.9584 @ 20 °C
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Vapor Pressure

2 mm Hg @ 38-40 °C
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Mechanism of Action

The mechanism of the effect is unknown, but it is thought to be by some action on growth of certain mesodermal tissues. It is not due to one of its major metabolites, cyanoacetic acid, and both the free amino group and the cyano group seem essential for activity. It is not produced if the amino group is in the alpha position, or if in the gamma position in butyronitrile., IT HAS BEEN SUGGESTED THAT LATHYROGENIC AGENTS ACT BY BLOCKING CERTAIN CARBONYL GROUPS NORMALLY PRESENT IN COLLAGEN, & THUS INTERFERING WITH FORMATION OF CROSS LINKAGES. THEIR ACTION MAY BE RETARDED BY RESERPINE OR BY CALCIUM SALTS. /LATHYROGENIC AGENTS/
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Color/Form

Liquid

CAS No.

151-18-8, 68130-65-4, 68130-66-5
Record name 3-Aminopropionitrile
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Melting Point

< 25 °C
Record name Beta-Aminopropionitrile
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Synthesis routes and methods I

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods II

Procedure details

Furthermore, it is known that the addition of protic solvents has an advantageous effect on the chemical addition of NH3 to acrylonitrile. The addition of steam to the acrylonitrile-ammonia mixture is described, for example, in Chem. Abstr. Vol. 83, 26,879. Usually however, aqueous ammonia is used at temperatures ranging from 80° to 130° C. At a ratio of ammonia:acrylonitrile:water of from 5 to 15:1:5 to 20 there is obtained 3-aminopropionitrile besides bis(2-cyanoethyl)amine in yields of from 57 to 80% (eg U.S. Pat. No. 3,935,256--62%, DE-A 2,436,651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,303--59%, Org. Syn. 27, 3 to 5 (1947)--57%).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 3-aminopropionitrile (BAPN)?

A: 3-aminopropionitrile functions as a potent inhibitor of lysyl oxidase (LOX). [, , ] This enzyme plays a crucial role in the formation of collagen cross-links by oxidizing lysine and hydroxylysine residues, generating aldehydes essential for stable collagen structure. [] By inhibiting LOX, BAPN disrupts the proper assembly and cross-linking of collagen fibers. [, , , ]

Q2: What are the downstream effects of BAPN-mediated LOX inhibition?

A: BAPN's inhibition of LOX leads to an accumulation of soluble collagen and a decrease in the formation of insoluble collagen fibers. [, , ] This disruption in collagen cross-linking weakens connective tissues, leading to a variety of pathological conditions collectively known as lathyrism. [, , ]

Q3: What specific pathological conditions are associated with BAPN-induced lathyrism?

A: In experimental models, BAPN administration is known to cause skeletal deformities such as slipped epiphyses, tendon avulsion, kyphoscoliosis, and hernias. [] It can also lead to aortic aneurysms and dissections due to weakened aortic walls. [, , ]

Q4: Can BAPN impact processes beyond collagen synthesis?

A: Yes, studies indicate that BAPN can influence mast cell proliferation in bone marrow. [, ] Additionally, it has been suggested that BAPN may interfere with normal limb development in amphibians and head regeneration in hydra. [, ]

Q5: What is the molecular formula and weight of 3-aminopropionitrile?

A5: The molecular formula of 3-aminopropionitrile is C3H6N2. Its molecular weight is 70.09 g/mol.

Q6: Is there any spectroscopic data available for 3-aminopropionitrile?

A: Yes, the microwave spectrum of 3-aminopropionitrile has been studied, providing insights into its conformational equilibrium and intramolecular hydrogen bonding. [] Additionally, research has explored the electron-impact-induced fragmentations of 3-aminopropionitrile and its derivatives using mass spectrometry. []

Q7: Has 3-aminopropionitrile been explored in any material science applications?

A: Interestingly, 3-aminopropionitrile has been utilized in the synthesis of a porous organic polymer. [] This polymer, prepared through a condensation reaction with terephthalic aldehyde, exhibits a large pore size structure, high thermal stability, and chemical stability. It has potential applications in the in-situ preparation of ultra-small silver nanocrystalline composite catalysts. []

Q8: What is known about the stability of 3-aminopropionitrile under various conditions?

A: 3-aminopropionitrile has shown higher stability compared to 2-aminopropionitrile in aqueous media. [] While 2-aminopropionitrile readily forms various byproducts, 3-aminopropionitrile primarily degrades to 3-alanine amide and subsequently 3-alanine. []

Q9: Are there any computational chemistry studies related to 3-aminopropionitrile?

A: Ab initio SCF-MO calculations have been performed to investigate the molecular structure and conformational preference of 3-aminopropionitrile. [] These calculations revealed the existence of four conformers with nearly equal total energies. Further analysis of electronic populations and localized orbitals provided insights into intramolecular hydrogen bonding and other interactions. []

Q10: What are the known metabolic pathways of 3-aminopropionitrile in biological systems?

A: 3-Aminopropionitrile can be metabolized into cyanide anion, primarily in the microsomal fraction of the liver. [, ] This metabolic conversion is suggested to involve hydroxyl radicals and specific cytochrome P450 enzymes, particularly the LM3C form. [] Dimethyl sulfoxide and mannitol have been shown to inhibit this transformation, indicating the involvement of free radicals. [, ]

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